molecular formula C24H21Cl2N3O4 B2376783 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 442649-49-2

5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2376783
CAS No.: 442649-49-2
M. Wt: 486.35
InChI Key: NUARSRIUBWIUCH-UHFFFAOYSA-N
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Description

5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C24H21Cl2N3O4 and its molecular weight is 486.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One of the primary scientific research applications of compounds similar to the specified chemical involves their antimicrobial properties. Novel quinazolinone derivatives, which share structural similarities with the specified compound, have been synthesized and shown to exhibit antimicrobial activity. These compounds have been evaluated against various microbial strains, indicating their potential as antimicrobial agents. Such research underlines the importance of these compounds in developing new antimicrobial drugs to combat resistant bacterial and fungal infections (Habib, Hassan, & El‐Mekabaty, 2013).

Antitumor Activity

Another significant area of application is in the field of antitumor research. Compounds bearing structural features similar to the specified chemical have been synthesized and tested for their antitumor activity. For instance, certain pyrazoline derivatives containing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines. This highlights the compound's potential as a scaffold for designing new antitumor agents, demonstrating the versatility and therapeutic potential of such molecules in cancer research (Montoya et al., 2014).

Chemical Synthesis and Catalysis

Compounds with similar structures have been utilized in chemical synthesis and catalysis, showcasing their potential in facilitating various chemical reactions. For example, ruthenium-catalyzed reductions employing formic acid have leveraged compounds with chloro, methyl, or methoxy substituents, similar to the compound , to achieve high yields and selectivities. This illustrates their utility in synthetic chemistry for the efficient production of aminoarenes and other valuable chemical intermediates (Watanabe et al., 1984).

Properties

IUPAC Name

5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O4/c1-33-17-10-7-15-11-18(24(26)27-19(15)12-17)21-13-20(14-5-8-16(25)9-6-14)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUARSRIUBWIUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.